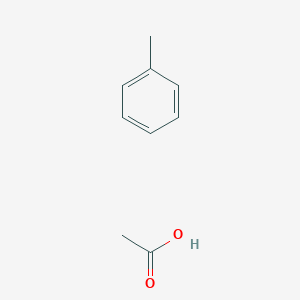

Acetic acid toluene

Description

Significance in Contemporary Chemical Science

The acetic acid-toluene system holds considerable significance in contemporary chemical science due to the distinct properties of its individual components and their synergistic effects in mixtures. Acetic acid (CH₃COOH) is a polar, protic solvent, widely recognized for its acidity and ability to form hydrogen bonds ijsr.netnih.govlibretexts.org. Toluene (B28343) (C₆H₅CH₃), on the other hand, is a nonpolar aromatic hydrocarbon, commonly employed as a solvent due to its unreactive nature and ability to dissolve a wide range of organic compounds ijsr.netlibretexts.orgfishersci.se.

The interplay between these two solvents is crucial in various chemical applications. For instance, in organic synthesis, the choice of solvent can profoundly influence reaction rates and pathways. Studies on the bromination of toluene highlight that using acetic acid as a solvent significantly accelerates the reaction compared to nonpolar solvents like cyclohexane. This is attributed to acetic acid's polarity, which enhances the solvation of reactants and stabilizes the carbocation intermediate formed during the reaction brainly.com.

Beyond reaction kinetics, the acetic acid-toluene system is vital in separation processes. It is particularly relevant in distillation, especially in the presence of water, where toluene can act as an entrainer to facilitate the separation of acetic acid and water, often forming azeotropic mixtures researchgate.netgoogle.com. This application is critical in industrial processes, such as the production of α-L-aspartyl-L-phenylalanine methyl ester (α-APM), where mixed solutions of acetic acid and toluene are common byproducts google.com. Furthermore, liquid-liquid extraction processes frequently utilize the water-acetic acid-toluene ternary system for the recovery of acetic acid from aqueous solutions researchgate.netacs.orgscispace.com.

The system also serves as a model for understanding fundamental molecular interactions between polar and nonpolar species, contributing to the broader field of physical chemistry and chemical engineering ijsr.netacs.orgresearchgate.netub.ro.

Scope of Academic Inquiry into Acetic Acid-Toluene Interactions

Academic inquiry into acetic acid-toluene interactions encompasses a broad spectrum of research areas, primarily focusing on their physicochemical properties and behavior in binary and ternary mixtures. A significant portion of research is dedicated to investigating the intermolecular forces at play within these mixtures.

Detailed Research Findings:

Molecular Interactions and Acoustic Properties: Researchers have employed ultrasonic velocity and density measurements to study molecular interactions in binary liquid mixtures of acetic acid and toluene. These studies reveal insights into parameters such as adiabatic compressibility, acoustic impedance, relative association, and intermolecular free length. For instance, observations indicate that ultrasonic velocity tends to decrease with increasing mole fractions of acetic acid in the toluene-acetic acid system, suggesting the formation of hydrogen bonds and solute-solvent interactions ijsr.net. Such findings are typically presented in tabular formats, illustrating the changes in these acoustic parameters across varying compositions.

Table 1: Representative Acoustic Parameters for Acetic Acid-Toluene Mixtures (Qualitative Trends)

| Parameter | Trend with Increasing Acetic Acid Mole Fraction |

| Ultrasonic Velocity (U) | Decreases ijsr.net |

| Adiabatic Compressibility (βad) | Increases ijsr.net |

| Intermolecular Free Length (Lf) | Increases ijsr.net |

| Acoustic Impedance (Z) | Decreases ijsr.net |

Viscosity and Density Studies: The temperature dependence of various thermodynamic and transport properties, including densities and viscosities of toluene with acetic acid, has been a subject of extensive study. Measurements are conducted across a range of temperatures and mole fractions to understand the molecular behavior in these associated liquid mixtures acs.orgub.ro. Viscosity deviations are often calculated from experimental data and fitted to polynomial functions to analyze molecular interactions ub.ro. These investigations provide critical data for process design and optimization in chemical engineering.

Table 2: Typical Data Points for Viscosity and Density Studies (Illustrative)

| Temperature (K) | Acetic Acid Mole Fraction | Density (g/cm³) | Viscosity (mPa·s) |

| 293.15 | 0.1 | Data Available | Data Available |

| 303.15 | 0.5 | Data Available | Data Available |

| 313.15 | 0.9 | Data Available | Data Available |

Phase Equilibria and Separation Processes: A significant area of academic inquiry involves the liquid-liquid equilibrium (LLE) of ternary systems, such as water + acetic acid + toluene. Researchers investigate solubility curves and tie lines at different temperatures to determine distribution coefficients and separation factors researchgate.netacs.org. This research is fundamental for designing efficient liquid-liquid extraction processes, particularly for recovering acetic acid from aqueous solutions researchgate.netscispace.com. The formation of azeotropes in the acetic acid-toluene system, especially in the presence of water, is also a key focus for optimizing distillation methods researchgate.netgoogle.com.

Solvent Effects on Chemical Reactions: The role of acetic acid and toluene as solvents in chemical reactions is another important research paradigm. Studies explore how the polarity of acetic acid can influence reaction mechanisms and rates, such as in the bromination of toluene where it stabilizes reaction intermediates brainly.com. Recent research also indicates that the presence of water in acetic acid solutions can enhance photocatalytic activity for reactions like the selective oxidation of toluene to benzaldehyde (B42025), by facilitating the formation of highly reactive hydroxyl radicals sciopen.com.

Solubility of Gases and Other Compounds: Academic investigations also extend to understanding the solubility of various substances, such as oxygen, in toluene and acetic acid. Experimental data on gas solubility at different pressures and temperatures contribute to the fundamental understanding of gas-liquid equilibria in these systems acs.org.

These diverse research efforts collectively contribute to a comprehensive understanding of the "acetic acid toluene" system, from its fundamental molecular interactions to its practical applications in chemical synthesis and separation.

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

acetic acid;toluene |

InChI |

InChI=1S/C7H8.C2H4O2/c1-7-5-3-2-4-6-7;1-2(3)4/h2-6H,1H3;1H3,(H,3,4) |

InChI Key |

XMGZWGBXVLJOKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1.CC(=O)O |

Origin of Product |

United States |

Oxidative Chemistry in Acetic Acid Toluene Systems

Mechanisms of Oxidative Processes

Role of Specific Catalysts (e.g., Cobalt, Manganese, Vanadium, Platinum)

The efficiency and selectivity of toluene (B28343) oxidation in acetic acid are profoundly impacted by the catalyst employed. Transition metals such as cobalt, manganese, vanadium, and platinum are particularly effective.

Cobalt: Cobalt acetate (B1210297) is a widely studied catalyst for the autoxidation of toluene in acetic acid. The reaction mechanism involves the interplay between Co(II) and Co(III) species. A kinetic study of the oxidation of toluene and its derivatives by cobaltic acetate in 95 vol% acetic acid revealed that the reaction is first-order with respect to toluene, second-order with respect to the cobaltic ion, and inverse first-order with respect to the cobaltous ion cdnsciencepub.com. The proposed mechanism involves an initial reversible electron transfer from toluene to the cobaltic ion, which then yields benzyl (B1604629) acetate after oxidation by another cobaltic ion cdnsciencepub.com. The apparent activation energy for this reaction with toluene was determined to be 25.3 kcal/mole cdnsciencepub.com. In the cobalt-catalyzed autoxidation of toluene, a two-term rate law was observed, suggesting a mechanism involving both a cobalt(III) monomer and a dimer in the oxidation of toluene researchgate.net. The use of Co(OAc)₂ in conjunction with organic bromide salts has been shown to yield high conversions of toluene, primarily to benzoic acid acs.org.

Manganese: Manganese catalysts, often in the form of manganese(II) acetate, are also effective for the oxidation of toluene in acetic acid systems, particularly in the presence of promoters like sodium bromide researchgate.netpleiades.online. The oxidation of substituted toluenes by manganese(III) acetate can proceed via a radical process to form benzyl acetates, especially when a catalyst like potassium bromide is present researchgate.net. The combination of manganese and cobalt acetates is frequently used in industrial processes. Studies on manganese oxide-based catalysts have shown that factors like the presence of other metals (e.g., Ag, La) can enhance catalytic performance by promoting the formation of active oxygen species and improving the reducibility of the catalyst researchgate.netacs.org. The synergy between different manganese oxidation states (Mn⁴⁺/Mn³⁺) is considered crucial for the catalytic activity rsc.org.

Vanadium: Vanadium-based catalysts, such as bis(acetylacetonato)oxovanadium (VO(acac)₂), have been used for the partial oxidation of toluene to benzaldehyde (B42025) using hydrogen peroxide in acetic acid researchgate.net. In this system, the hydroxyl radical is identified as the key active species researchgate.net. The acetic acid solvent coordinates with the vanadium atom, facilitating a cage reaction that leads to the formation of benzaldehyde researchgate.net. In vapor-phase oxidation, supported vanadium oxide catalysts (e.g., V₂O₅/Al₂O₃) are utilized, and their performance can be enhanced by modification with other oxides like MoO₃ to improve toluene conversion and benzoic acid selectivity uobaghdad.edu.iq. The catalytic activity of supported vanadium oxide catalysts is largely determined by the surface vanadia sites rsc.orglehigh.edu.

Platinum: Platinum-based catalysts are highly effective for the complete oxidation of toluene. The catalytic performance is dependent on the nature of the support material, with Pt/CeO₂ showing high activity at low temperatures researchgate.net. The size of the platinum nanoparticles also plays a crucial role; a study on Pt/ZSM-5 catalysts found that an optimal particle size of 1.9 nm exhibited the highest activity due to a balance between Pt dispersion and the proportion of metallic platinum (Pt⁰) rsc.org. The interaction between the platinum nanoparticles and the support can influence the electronic properties of the platinum, thereby enhancing its catalytic activity for toluene oxidation acs.org.

Table 1: Overview of Catalysts in Toluene Oxidation in Acetic Acid

| Catalyst System | Primary Products | Key Research Findings |

|---|---|---|

| Cobalt(III) acetate | Benzyl acetate, Benzaldehyde, Benzoic acid | Reaction is 1st order in toluene, 2nd order in Co(III), and inverse 1st order in Co(II) cdnsciencepub.com. |

| Manganese(II) acetate / NaBr | Benzoic acid | Strong acids play a decisive role in activating the oxidized forms of the metal catalyst researchgate.net. |

| VO(acac)₂ / H₂O₂ | Benzaldehyde | The hydroxyl radical is the key active species; acetic acid coordinates with vanadium researchgate.net. |

| Pt/Support (e.g., CeO₂, ZSM-5) | Complete oxidation (CO₂, H₂O) | Activity depends on support and Pt particle size; optimal size found to be ~1.9 nm on ZSM-5 researchgate.netrsc.org. |

Advanced Oxidation Techniques

To enhance the efficiency and control of toluene oxidation in acetic acid, several advanced oxidation techniques have been developed.

Electrochemically Assisted Oxidation

Electrochemically assisted autoxidation of toluene in acetic acid has been demonstrated to improve the kinetics of the oxidation process. In this method, the catalyst, cobalt(III) acetate, is continuously regenerated at a graphite anode acs.org. This continuous regeneration leads to a higher average concentration of the active Co(III) catalyst compared to the process without an electric current, thereby enhancing the rate of toluene oxidation by dioxygen acs.org. The products obtained from this process are benzyl acetate, benzaldehyde, and benzoic acid acs.org. It was observed that benzyl acetate is primarily formed through the direct electrochemical oxidation of toluene at the anode, while benzaldehyde and benzoic acid result from the subsequent autoxidation reactions acs.org. The kinetics of toluene disappearance follows the rate law: r₁ = k₁[Co(III)][Co(II)]⁻¹[C₆H₅CH₃] acs.org.

Table 2: Products of Electrochemically Assisted Toluene Autoxidation

| Product | Formation Pathway |

|---|---|

| Benzyl acetate | Direct electrochemical oxidation of toluene on the anode acs.org. |

| Benzaldehyde | Successive autoxidation of toluene acs.org. |

| Benzoic acid | Successive autoxidation of benzaldehyde acs.org. |

Photocatalytic Oxidation in Aqueous Acetic Acid Media

Photocatalysis offers a green and sustainable method for the selective oxidation of toluene. In a study using a BiOBr/Bi₂MoO₆ Z-scheme heterostructure in acetic acid, the addition of a small amount of water was found to significantly enhance the photocatalytic activity sciopen.com. The water helps establish an acidic environment that facilitates the formation of highly reactive hydroxyl radicals (·OH) sciopen.com. These hydroxyl radicals, along with photogenerated holes, act as the reactive species that dissociate the C(sp³)–H bonds in toluene, which is the rate-determining step sciopen.com. This process boosts the conversion of toluene to benzaldehyde. Compared to a system without water, the toluene conversion increased from 23.6% to 39.0% sciopen.com. The primary product in this photocatalytic system is benzaldehyde sciopen.com.

Ozonation in Acetic Acid-Sulfuric Acid Systems

The oxidation of toluene by ozone can be effectively carried out in a system composed of acetic and sulfuric acids, often in the presence of a catalyst like manganese(II) acetate and a promoter such as sodium bromide researchgate.netpleiades.online. The presence of a strong acid like sulfuric acid is crucial for increasing the activity of the oxidized forms of the metal catalyst researchgate.net. The selective oxidation of toluene is initiated by the reaction with an oxidized form of the metal, which is generated through the interaction of ozone with the catalyst researchgate.net. Studies on the catalytic ozonation of toluene have identified that the reaction mechanism can involve ion-radical non-chain oxidation of the substrate researchgate.net. The main goal of this process is often the production of benzoic acid, and the reaction conditions are optimized to maximize its yield researchgate.netpleiades.online.

Other Reactions involving Acetic Acid and Toluene

Besides oxidation, the acetic acid-toluene system is relevant for other chemical transformations.

Toluene Chlorination in Acetic Acid Solution

The chlorination of toluene in an acetic acid solution is a classic example of an electrophilic aromatic substitution reaction. The reaction rates and the distribution of isomers (ortho-, meta-, and para-chlorotoluene) are influenced by the reaction conditions and the presence of catalysts. The methyl group of toluene is an ortho-, para-directing group, leading predominantly to the formation of ortho- and para-chlorotoluene mdpi.com. The use of certain catalysts, such as ionic liquids with high Lewis acidity, can enhance the selectivity towards o-chlorotoluene mdpi.com. The reaction mechanism involves the polarization of the chlorine molecule by the catalyst to generate a Cl⁺ electrophile, which then attacks the aromatic ring of toluene mdpi.com. In the absence of a catalyst and in the presence of light, the chlorination can proceed via a free-radical mechanism on the methyl group quora.comvedantu.com.

Redox Annulations Promoted by Acetic Acid in Toluene

The use of acetic acid as a promoter in toluene solvent systems facilitates a variety of redox annulation reactions, leading to the synthesis of complex polycyclic amines. These reactions are characterized by their redox-neutral nature, where the amine substrate undergoes concurrent oxidation and reduction, leading to dual C-H bond functionalization. Research has demonstrated that acetic acid is not merely a catalyst but often a necessary cosolvent for these transformations to proceed efficiently. acs.orgnih.govnih.govfigshare.com

Studies have shown that in the absence of acetic acid, or with only catalytic amounts, reactions between aldehydes and amines in toluene often result in complex mixtures with little to no desired product. acs.orgnih.gov The concentration of acetic acid has a significant impact on the reaction yield and time. An optimal ratio of acetic acid to toluene is often required to maximize the yield of the annulated product. For instance, in the reaction of 2-methylquinoline-3-carbaldehyde with 1,2,3,4-tetrahydroisoquinoline (THIQ), a 1:1 mixture of toluene and acetic acid at reflux provided the desired product in high yield. acs.orgnih.gov Increasing the proportion of acetic acid beyond this optimal ratio can sometimes lead to a slight decrease in yield. acs.orgnih.gov

The proposed mechanism for these acetic acid-promoted redox annulations in toluene involves several key steps. acs.orgnih.gov Initially, the aldehyde and amine undergo an acetic acid-promoted condensation to form an N,O-acetal intermediate. This intermediate then loses a molecule of acetic acid to form an azomethine ylide. The azomethine ylide subsequently re-engages with acetic acid to form a regioisomeric N,O-acetal. Following this, an acetic acid-promoted tautomerization occurs, leading to a key intermediate that undergoes ring closure and elimination of another molecule of acetic acid to afford the final annulated product. acs.orgnih.gov

These redox annulation reactions have been successfully applied to a range of substrates. For example, various 2-alkylquinoline-3-carbaldehydes and their corresponding 4-alkyl isomers, as well as pyridine analogues, react with amines like 1,2,3,4-tetrahydroisoquinoline to yield polycyclic nitrogen-containing heterocycles. acs.orgnih.gov Similarly, β-ketoaldehydes can be reacted with cyclic amines in the presence of acetic acid in toluene to construct benzo[a]quinolizine-2-one derivatives. nih.gov In some cases, for reactions involving less reactive aldehydes, using acetic acid as the sole solvent, rather than a cosolvent with toluene, has proven to be the optimal condition. acs.org

Detailed research findings on the optimization of reaction conditions for the redox annulation of 2-methylquinoline-3-carbaldehyde (1a) and 1,2,3,4-tetrahydroisoquinoline (THIQ) are presented in the table below. The data highlights the crucial role of the acetic acid to toluene ratio in achieving high product yields.

Table 1: Optimization of Reaction Conditions for Redox Annulation

| Entry | Solvent (Toluene:AcOH) | Concentration (M) | Time (h) | Yield (%) |

| 1 | 1:1 | 0.1 | 1 | 87 |

| 2 | Toluene only | 0.1 | 24 | 0 |

| 3 | 1:0 (catalytic AcOH) | 0.1 | 24 | Complex Mixture |

| 4 | 1:0.1 | 0.1 | 12 | 25 |

| 5 | 1:0.5 | 0.1 | 3 | 78 |

| 6 | 0:1 (AcOH only) | 0.1 | 1 | 85 |

| 7 | 1:1 | 0.05 | 1 | 86 |

| 8 | 1:1 | 0.2 | 1 | 75 |

The scope of the amine annulation with various azaarene carbaldehydes has also been explored, demonstrating the versatility of this methodology. The following table showcases the reaction of different aldehydes with 1,2,3,4-tetrahydroisoquinoline (THIQ) in a 1:1 toluene-acetic acid solvent system.

Table 2: Substrate Scope of Redox Annulation with THIQ

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | 2-Methylquinoline-3-carbaldehyde | 2a | 1 | 87 |

| 2 | 2-Ethylquinoline-3-carbaldehyde | 2b | 2 | 81 |

| 3 | 4-Methylquinoline-3-carbaldehyde | 2c | 1.5 | 85 |

| 4 | 2-Methylpyridine-3-carbaldehyde | 2d | 3 | 75 |

| 5 | 2,6-Dimethylpyridine-3-carbaldehyde | 2e | 4 | 68 |

Furthermore, the reaction has been extended to intramolecular redox-Mannich reactions of β-ketoaldehydes with cyclic amines. The amount of acetic acid was found to be a critical parameter for the success of this transformation in toluene.

Table 3: Effect of Acetic Acid in Intramolecular Redox-Mannich Reaction

Separation Science and Engineering of Acetic Acid Toluene Mixtures

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a fundamental technique for separating components based on their differential solubilities between two immiscible liquid phases wikipedia.org. This method is particularly favored for acetic acid recovery from aqueous solutions when distillation is impractical due to close boiling points, azeotrope formation, or thermal instability of components tandfonline.comscribd.com.

Acetic Acid Recovery from Aqueous Solutions using Toluene (B28343)

Toluene has been extensively investigated as a suitable solvent for the extraction of acetic acid from aqueous solutions researchgate.netacs.org. Its effectiveness is quantified by the distribution coefficient (KD) and separation factor (S). Studies have shown that toluene can effectively extract acetic acid, with distribution coefficients typically ranging from 0.0587 to 0.1696 and separation factors from 13.36 to 99.02 within a temperature range of 288.2 K to 313.2 K researchgate.net. The distribution coefficient of acetic acid between the toluene and water phases increases with increasing temperature researchgate.netresearchgate.netchegg.com. For instance, the distribution coefficient (KD = YA/XA) was reported as 0.033 at 25 °C and 0.102 at 40 °C chegg.com.

The liquid-liquid equilibrium (LLE) for the ternary system of water + acetic acid + toluene has been studied at various temperatures (288.2 K, 298.2 K, and 313.2 K) researchgate.netresearchgate.net. Experimental data indicate that while the distribution coefficient of acetic acid between the organic and aqueous phases rises with increasing temperature, the separation factor tends to decrease within the studied temperature range researchgate.netresearchgate.net. Thermodynamic models, such as the non-random two-liquid (NRTL) and universal quasi-chemical (UNIQUAC) models, have been successfully employed to correlate and predict the LLE data for this system, showing good agreement with experimental results researchgate.netphyschemres.org.

Table 1: Distribution Coefficients of Acetic Acid in Toluene-Water System

| Temperature (K) | Acetic Acid Distribution Coefficient (KD) researchgate.netphyschemres.org |

| 288.2 | 0.096 - 0.0587 |

| 298.2 | 0.116 - 0.115 |

| 313.2 | 0.122 - 0.1696 |

Note: Ranges indicate values from different studies. A maximum separation factor of approximately 100 was achieved at 288.2 K when the aqueous phase mass fraction of acetic acid was around 0.27 researchgate.netresearchgate.net.

Reactive Extraction Systems

Reactive extraction is an advanced form of liquid-liquid extraction where the solute undergoes a chemical reaction with an extractant in the organic phase, forming a complex that enhances its transfer from the aqueous to the organic phase nitrkl.ac.incore.ac.uk. This method offers advantages in terms of higher capacity and selectivity for the target solute nitrkl.ac.incore.ac.uk.

For the recovery of acetic acid from aqueous solutions, tertiary amines, such as tri-iso-octylamine (TIOA), are commonly used as extractants, with toluene often serving as a diluent nitrkl.ac.incore.ac.ukresearchgate.netannualreviews.org. Studies have demonstrated a significant improvement in extraction efficiency when using mixtures of extractant and diluent compared to using only a solvent nitrkl.ac.incore.ac.uk. For example, the distribution coefficient (KD) for acetic acid extraction from an aqueous solution with a feed concentration of 0.4 gmol/L was 1.29 using toluene alone nitrkl.ac.incore.ac.uk. However, when 40% tri-iso-octylamine was used in toluene as the organic solvent, the distribution coefficient increased to 3.65 nitrkl.ac.incore.ac.uk. This highlights the enhanced performance of reactive extraction systems for acetic acid recovery.

Table 2: Distribution Coefficients for Acetic Acid Extraction (0.4 gmol/L feed concentration) nitrkl.ac.incore.ac.uk

| Organic Phase Composition | Distribution Coefficient (KD) |

| Toluene (solvent only) | 1.29 |

| 40% Tri-iso-octylamine in Toluene | 3.65 |

Influence of Nanoparticle Additives on Extraction Efficiency

The integration of nanoparticle additives into liquid-liquid extraction systems has emerged as a promising approach to enhance extraction efficiency, primarily by improving mass transfer coefficients x-mol.netnih.govtandfonline.comresearchgate.net. Studies have explored the effects of nanofluids, specifically those containing silicon dioxide (SiO2) nanoparticles, on mass transfer in chemical systems like water-acetic acid-toluene tandfonline.comresearchgate.net.

Research indicates that the mass transfer enhancement is more pronounced with smaller nanoparticles tandfonline.com. For instance, SiO2 nanoparticles with sizes of 10, 30, or 80 nm dispersed in toluene-acetic acid have been investigated tandfonline.com. A peak enhancement in the mass transfer coefficient was observed at specific nanoparticle volume fractions: 0.05 vol.% for 10-nm particles and 0.01 vol.% for 30- and 80-nm particles tandfonline.com. The maximum mass transfer coefficient enhancement achieved was approximately 42% using 10-nm nanoparticles at a 0.05% concentration tandfonline.com.

Molecular dynamics simulations have also been employed to study the liquid-liquid extraction of acetic acid from water in the presence of nanoparticles x-mol.netnih.gov. These simulations suggest that toluene is an effective solvent for acetic acid in the presence of silica (B1680970) nanoparticles, particularly at a concentration of 0.062 vol.% x-mol.netnih.gov. The enhancement mechanisms are often attributed to the Brownian motion of nanoparticles and the induced microconvection, which contribute to improved mass transfer researchgate.net.

Azeotropic Distillation for Mixture Resolution

Azeotropic distillation is a specialized distillation technique used to separate mixtures that form azeotropes, which are constant-boiling mixtures that cannot be separated by conventional distillation wpmucdn.comwikipedia.org. This method is particularly relevant for the separation of acetic acid from water, as their mixture exhibits a very small thermal separation factor, making simple rectification economically disadvantageous due to the need for a high number of stages and large reflux ratios tandfonline.comdedietrich.comrotovaps.net.

Water as an Azeotropic Agent in Acetic Acid-Toluene Systems

In the context of acetic acid-water mixtures, toluene can serve as an effective entrainer to facilitate their separation through azeotropic distillation physchemres.orgresearchgate.netgoogle.comacs.org. Water and toluene form a two-liquid-phase heterogeneous azeotropic mixture google.com. This azeotrope boils at 84 °C at atmospheric pressure, with a weight ratio of approximately 20% water to 80% toluene google.comventilazioneindustriale.itchemeurope.com.

When a mixed solution of acetic acid and toluene is distilled in the presence of water, the water-toluene azeotrope can be obtained as the overhead product from the distillation column google.comacs.org. Due to the low mutual solubility of water and toluene (approximately 0.1% by weight at ordinary temperature), the distillate can be easily separated into a water phase and a toluene phase in a decanter google.com. The separated toluene phase can then be recycled back to the distillation column, while the water phase, containing a small amount of dissolved toluene, can be further processed or discarded google.comntnu.no. This process effectively removes water from the system, allowing for the recovery of high-purity acetic acid from the bottom of the column dedietrich.comgoogle.com. This approach is particularly useful for acetic acid concentrations below 40 wt% dedietrich.com.

Table 3: Water-Toluene Azeotrope Characteristics

| Property | Value |

| Azeotropic Boiling Point | 84.1 °C google.comventilazioneindustriale.itchemeurope.com |

| Water Content (wt%) | ~20% google.com |

| Toluene Content (wt%) | ~80% google.com |

| Mutual Solubility (Water in Toluene) | ~0.1 wt% (at ordinary temperature) google.com |

Entrainer Selection and Optimization in Reactive Distillation

Entrainer selection is critical in reactive distillation, especially for esterification reactions where water is a byproduct, such as the synthesis of acetic esters acs.orgacs.org. Toluene is frequently used as an entrainer in such systems because it forms a heterogeneous azeotrope with water, allowing for the continuous removal of water from the reaction mixture researchgate.netacs.orgacs.org. This continuous removal shifts the chemical equilibrium towards product formation, thereby enhancing conversion and selectivity acs.org.

For example, in the glycerol (B35011) esterification with acetic acid, toluene has been successfully employed as an entrainer to remove water, leading to a shift in chemical equilibrium towards triacetin (B1683017) production acs.org. The design of azeotropic/reactive distillation columns for the esterification of 2-ethoxyethanol (B86334) and acetic acid to 2-ethoxyethyl acetate (B1210297) also utilizes toluene as an entrainer to remove water as a distillate due to the low boiling point of the toluene-water azeotrope acs.org.

Optimization in reactive distillation involves fine-tuning process parameters to achieve desired outcomes, such as maximizing product purity and minimizing operational costs usm.mydntb.gov.uaacs.org. This often includes optimizing feed flow rates, reflux ratios, and reboiler heat duties usm.my. The integration of reaction and separation in a single unit, as seen in reactive distillation with appropriate entrainer selection, offers significant advantages in process intensification and efficiency usm.my.

Design of Azeotropic Distillation Columns

Acetic acid and toluene form a binary system that exhibits a positive deviation from Raoult's law, leading to the formation of a minimum boiling azeotrope. Pure acetic acid has a boiling point of approximately 118.5°C, while toluene boils at about 110.6°C. chegg.com Their azeotropic mixture boils at a lower temperature of approximately 103°C. chegg.comed.ac.uk At this azeotropic point, the mixture typically contains about 28% acetic acid and 72% toluene by weight. chegg.comed.ac.uk

This azeotropic behavior means that a simple distillation column cannot achieve complete separation into pure acetic acid and pure toluene simultaneously. When a minimum boiling azeotrope is present, only one pure component can be recovered as a bottoms product through conventional distillation. ntnu.nogoogle.com

To overcome this thermodynamic limitation, azeotropic distillation is employed, often by introducing an entrainer. Water is a common entrainer used for separating acetic acid and toluene. Water and toluene form a two-liquid-phase azeotropic mixture with a boiling point of approximately 84°C, at a weight ratio of 20:80. google.com In a distillation column, the addition of water allows for the removal of a water-toluene mixture as the overhead product, while concentrated acetic acid can be recovered from the bottom. google.com

The design of such columns must account for the ternary vapor-liquid equilibrium (VLE) data and residue curve maps to ensure feasible separation. For instance, in an industrial application, toluene has been recommended as an entrainer to remove water from acetic acid, facilitating reaction completion. researchgate.net Advanced column designs, such as Petlyuk dividing wall columns, have also been explored for systems involving water, acetic acid, and organic components, demonstrating potential energy savings compared to conventional schemes. scirp.org

Table 1: Properties of Acetic Acid and Toluene and their Azeotrope

| Compound/Mixture | Boiling Point (°C) | Azeotropic Composition (wt%) | Deviation from Raoult's Law |

| Acetic Acid | ~118.5 chegg.com | N/A | N/A |

| Toluene | ~110.6 chegg.com | N/A | N/A |

| Acetic Acid-Toluene Azeotrope | ~103 chegg.comed.ac.uk | 28% Acetic Acid, 72% Toluene chegg.comed.ac.uk | Positive chegg.com |

| Water-Toluene Azeotrope | ~84 google.com | 20% Water, 80% Toluene google.com | N/A |

Advanced Separation Techniques

Beyond azeotropic distillation, other advanced techniques are utilized for the separation and recovery of acetic acid from various mixtures, including those containing toluene. These methods aim to improve efficiency, reduce energy consumption, and enhance product purity. Common approaches include solvent extraction, extractive distillation, and membrane separation. tandfonline.com Among these, solvent extraction is often favored due to its lower energy consumption and faster mass transfer rates. tandfonline.com

In liquid-liquid extraction, the principle involves treating a liquid mixture with a solvent in which one or more desired components are preferentially soluble, leading to the formation of two immiscible liquid phases. scribd.com For instance, acetic acid can be extracted from toluene using water as an extracting solvent. The acetic acid transfers to the aqueous phase, and the resulting water-acetic acid mixture can then be further separated. google.com

Furthermore, liquid-liquid chromatographic methods employing ternary systems like toluene/acetic acid/water have been developed and improved for the separation and purification of complex mixtures, such as aflatoxins. researchgate.net These methods demonstrate the versatility of toluene-acetic acid mixtures as solvent systems in advanced separation processes. researchgate.net

Accelerated Solvent Extraction (ASE) employing Toluene/Acetic Acid

Typical operating parameters for ASE using toluene/acetic acid mixtures include:

Temperature: 175–200 °C thermofisher.comthermofisher.com

Pressure: 1500 psi (considered optimum for many ASE applications) thermofisher.comthermofisher.comfishersci.com

Static Time: 5–15 minutes thermofisher.comthermofisher.com

Static Cycles: 2–3 thermofisher.comthermofisher.com

Flush Volume: 60–70% thermofisher.comthermofisher.com

Purge Time: 60–120 seconds thermofisher.comthermofisher.com

Research findings highlight the efficiency of ASE with toluene/acetic acid. For example, in the extraction of dioxins and furans from fish tissue, ASE achieved total extraction in 30 minutes using approximately 50 mL of toluene per sample. This contrasts sharply with Soxhlet extraction, which required 36 hours and 300 mL of toluene per sample for equivalent results. fishersci.com This demonstrates the substantial time and solvent savings offered by ASE.

Table 2: Typical Accelerated Solvent Extraction (ASE) Parameters for Toluene/Acetic Acid (95/5 v/v)

| Parameter | Value |

| Solvent | Toluene/Acetic Acid (95/5 v/v) thermofisher.comthermofisher.com |

| Temperature | 175–200 °C thermofisher.comthermofisher.com |

| Pressure | 1500 psi thermofisher.comthermofisher.comfishersci.com |

| Static Time | 5–15 min thermofisher.comthermofisher.com |

| Static Cycles | 2–3 thermofisher.comthermofisher.com |

| Flush Volume | 60–70% thermofisher.comthermofisher.com |

| Purge Time | 60–120 s thermofisher.comthermofisher.com |

Thermodynamic and Phase Equilibrium Investigations

Liquid-Liquid Equilibrium (LLE) Studies of Ternary Systems (Water + Acetic Acid + Toluene)

Liquid-liquid equilibrium (LLE) data for the ternary system of water, acetic acid, and toluene (B28343) are fundamental for designing extraction processes to recover acetic acid from aqueous solutions acs.orgresearchgate.net. Experimental studies have been conducted at various temperatures to understand the phase behavior of this system.

Research has shown that as temperature increases, the distribution coefficient of acetic acid between the organic (toluene) and aqueous phases rises researchgate.netosti.gov. Conversely, the separation factor, which indicates the ease of separating acetic acid from water, tends to decrease with increasing temperature researchgate.netresearchgate.netosti.gov. A maximum separation factor has been observed at a specific mass fraction of acetic acid, suggesting an optimal concentration for efficient extraction acs.orgresearchgate.net. For instance, at 288.2 K, a maximum extraction factor of about 100 was achieved when the mass fraction of acetic acid in the aqueous phase was around 0.27 researchgate.netresearchgate.netosti.gov.

The experimental tie-line data, which connect the compositions of the two liquid phases in equilibrium, have been successfully correlated using empirical equations like the Othmer–Tobias and Hand correlations to ensure the reliability of the measurements acs.orgresearchgate.netresearchgate.net.

Table 1: Experimental Liquid-Liquid Equilibrium Data for the (Water + Acetic Acid + Toluene) System This table presents the mass fraction percentages (wt%) of each component in the aqueous and organic phases at equilibrium at different temperatures.

Data sourced from references acs.orgresearchgate.net.

Vapor-Liquid Equilibrium (VLE) Analysis of Binary and Ternary Mixtures

Vapor-liquid equilibrium (VLE) data are essential for the design of distillation processes. For the binary system of toluene and acetic acid, isobaric VLE data have been measured at various pressures tandfonline.comacs.org. These studies are critical for separations involving these two components.

The toluene-acetic acid system exhibits non-ideal behavior and forms an azeotrope, a mixture that has the same composition in the vapor and liquid phases at its boiling point tandfonline.comacs.org. At a pressure of 20 kPa, an azeotrope is present at 332.29 K with a toluene mole fraction of 0.525 acs.org. At atmospheric pressure (101.3 kPa), an azeotrope has been reported at approximately 377.6 K tandfonline.com. The non-ideality of the vapor phase in these systems is often accounted for using equations of state like the Hayden and O'Connell equation acs.org. The experimental data are typically tested for thermodynamic consistency using methods such as the Herington and Redlich-Kister tests tandfonline.comtandfonline.com.

Table 2: Isobaric Vapor-Liquid Equilibrium Data for the Toluene (1) + Acetic Acid (2) System at 101.3 kPa This table shows the mole fraction of toluene in the liquid (x₁) and vapor (y₁) phases at equilibrium temperature (T).

Data sourced from reference tandfonline.com.

Solvent Effects on Molecular Self-Association and Hydrogen Bonding

The interactions between acetic acid and toluene are significantly influenced by hydrogen bonding and molecular self-association. Acetic acid molecules have a strong tendency to form hydrogen-bonded cyclic dimers, particularly in the gas phase or in non-polar (apolar) solvents like toluene epa.govrsc.org. The strength of hydrogen bonds is highly dependent on the solvent environment; they are generally stronger in apolar solvents and weaker in polar solvents where the solvent molecules compete for hydrogen bonding sites nih.gov.

In a toluene solution, the non-polar environment facilitates the self-association of acetic acid into dimers researchgate.net. This is because the primary intermolecular interaction is between the acetic acid molecules themselves, as the toluene solvent is relatively inert in terms of hydrogen bonding. This self-association is a key factor influencing the thermodynamic properties of the mixture, including its phase equilibrium behavior. The formation of these stable dimers affects the volatility and solubility of acetic acid, which is reflected in the LLE and VLE data. Quantum chemical calculations have been used to study these hydrogen-bonded interactions, often employing a polarized continuum model to describe the solvent effects epa.govresearchgate.net.

Computational Modeling of Phase Equilibria

To correlate experimental LLE and VLE data and to predict phase behavior where experimental data are unavailable, thermodynamic models are widely used. For the water-acetic acid-toluene system, the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) activity coefficient models have been frequently and successfully applied acs.orgresearchgate.netresearchgate.netcivilica.com. These models are known as local composition models, which account for the non-random arrangement of molecules in a mixture wikipedia.org.

Researchers fit the models to experimental data to obtain binary interaction parameters, which describe the interactions between each pair of components in the mixture acs.orgresearchgate.netqu.edu.qa. The accuracy of these models is often evaluated by calculating the root-mean-square deviation (RMSD) between the experimental and calculated compositions. For the water-acetic acid-toluene LLE system, RMSD values as low as 0.0119 for the NRTL model and 0.0139 for the UNIQUAC model have been reported, indicating an excellent correlation with experimental data researchgate.netosti.gov. Similarly, VLE data for the toluene-acetic acid binary system have been correlated with NRTL, UNIQUAC, and other models with satisfactory results tandfonline.comtandfonline.com. The UNIFAC model, a group-contribution method that predicts activity coefficients, has also been used for these systems researchgate.nettandfonline.com. These computational models are indispensable tools for the simulation and design of industrial separation processes involving acetic acid and toluene acs.orgresearchgate.net.

Reaction Kinetics and Mechanistic Elucidation

Kinetic Rate Law Determination in Catalytic Oxidation

The rate at which toluene (B28343) is oxidized to acetic acid is described by a kinetic rate law, which mathematically expresses the dependency of the reaction rate on the concentrations of the reactants and catalysts. The specific form of the rate law can vary significantly depending on the catalyst system and reaction conditions employed.

In certain systems, the reaction is observed to be first order with respect to both toluene and oxygen acs.org. This implies that the rate of reaction is directly proportional to the concentration of each of these reactants. For instance, in the liquid-phase oxidation of toluene by air, a kinetic model was developed where the reaction is first order with regard to both toluene and oxygen acs.org.

However, when employing a cobaltic acetate (B1210297) catalyst in acetic acid, a more complex rate law has been reported. In this case, the reaction is first-order with respect to toluene, second-order with respect to the cobaltic ion, and inverse first-order with respect to the cobaltous ion cdnsciencepub.com. This indicates that the concentration of the catalyst in its different oxidation states plays a crucial role in determining the reaction rate. The rate is also proportional to the concentration of toluene rsc.org.

The rate constant can also be influenced by the oxygen concentration. At low oxygen percentages (below 42%), the rate constant increases with increasing oxygen percentage. However, at higher oxygen concentrations (above 42%), the rate becomes independent of the oxygen percentage rsc.org. In some cases, particularly at high oxygen pressures (>0.5 MPa) and a temperature of 155°C, the influence of oxygen partial pressure on the reaction kinetics is considered negligible researchgate.net.

Apparent Activation Energy Calculations

The apparent activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required for a reaction to occur. It is determined experimentally by studying the effect of temperature on the reaction rate. The values of apparent activation energy for the catalytic oxidation of toluene vary depending on the catalyst and reaction conditions, as illustrated in the table below.

| Catalyst System/Conditions | Apparent Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Cobaltic acetate in 95 vol% acetic acid | 105.9 (25.3 kcal/mol) | cdnsciencepub.com |

| Liquid-phase oxidation by air | 40.95 ± 1.89 | acs.org |

| Liquid-phase oxidation to benzoic acid | 49.4 | researchgate.net |

| Intrinsic activation energy (deducting mass transfer influence) | 57.35 | acs.org |

| Chromium (VI) oxide/Hydrogen peroxide | 89.635 | iosrjournals.org |

Identification of Reaction Intermediates and Pathways

The oxidation of toluene to acetic acid proceeds through a series of intermediate chemical species. The identification of these intermediates is key to elucidating the reaction pathway. Common intermediates in this process include benzyl (B1604629) alcohol, benzaldehyde (B42025), and benzoic acid acs.org.

One proposed mechanism involves the initial abstraction of a hydrogen atom from the methyl group of toluene by a cobaltic ion or peroxyradicals rsc.org. This leads to the formation of a benzyl radical, which is a key intermediate. This benzyl radical can then react further to form the various oxygenated products.

Another pathway, particularly when using chromium trioxide in acetic anhydride, is the Étard reaction, which proceeds via a 2,3-sigmatropic rearrangement stackexchange.com. In this reaction, toluene is converted to benzylidene diacetate, which can then be hydrolyzed to benzaldehyde stackexchange.com.

The reaction network can be complex, with parallel and consecutive reactions occurring. For example, toluene can be oxidized to benzyl alcohol, which is then further oxidized to benzaldehyde, and subsequently to benzoic acid acs.org. The relative rates of these steps determine the selectivity towards a particular product. In some systems, the transformation of benzaldehyde to benzoic acid has the highest rate constant, which explains a low yield of benzaldehyde in those reactions researchgate.net.

Influence of Reaction Parameters on Kinetics

The kinetics of toluene oxidation are highly sensitive to several reaction parameters, including temperature, catalyst concentration, oxygen pressure, and stirring speed.

Temperature: Temperature has a profound effect on the reaction rate. Generally, an increase in temperature leads to an increase in the reaction rate, as more molecules possess the required activation energy. However, temperature can also influence product selectivity. For instance, in the oxidation of toluene over a Cu-Zn-O mixed metal oxide catalyst, the reaction temperature was found to be a critical parameter for catalytic performance mdpi.com. The conversion of toluene is significantly affected by temperature and residence time, with the former having a more pronounced effect researchgate.net.

Oxygen Pressure: The partial pressure of oxygen can influence the reaction rate, particularly at lower pressures. As the oxygen pressure increases, the concentration of dissolved oxygen in the liquid phase increases, which can lead to a higher reaction rate researchgate.net. However, at sufficiently high oxygen pressures, the reaction rate may become independent of the oxygen concentration, suggesting that another step in the reaction mechanism has become rate-limiting rsc.orgresearchgate.net.

Computational Chemistry and Molecular Modeling of Acetic Acid in Toluene

Computational chemistry and molecular modeling serve as powerful tools to investigate the behavior of chemical systems at an atomic and molecular level. For the acetic acid-toluene system, these methods provide deep insights into reaction mechanisms, transport properties, molecular interactions, and the influence of the solvent environment.

Green Chemistry Principles and Sustainable Processes

Development of Environmentally Benign Catalytic Systems for Acetic Acid-Toluene Reactions

The reaction between acetic acid and toluene (B28343), particularly the oxidation of toluene to produce valuable chemicals like benzoic acid, benzaldehyde (B42025), and benzyl (B1604629) acetate (B1210297), is a significant industrial process. acs.orgijcce.ac.ircdnsciencepub.com Green chemistry principles drive the development of catalytic systems that are efficient, selective, and environmentally friendly, moving away from stoichiometric reagents and harsh conditions. labmanager.com

Catalytic Oxidation: The liquid-phase oxidation of toluene, often using acetic acid as a solvent, is a key technology for producing oxygen-containing compounds. acs.org Traditional catalysts often involve cobalt and manganese salts, sometimes in combination with bromide promoters. acs.orgcdnsciencepub.comresearchgate.net Research focuses on improving these systems to enhance selectivity and reduce environmental impact. For instance, studies have explored the catalytic activity of systems composed of Co²⁺ compounds and organic bromide salts in acetic acid for the aerobic oxidation of toluene. acs.org These systems can achieve high toluene conversion (up to 81%) and benzoic acid yield (up to 69%). acs.org

Greener Catalysts and Oxidants: The quest for more benign systems includes replacing bromide promoters and utilizing cleaner oxidants like molecular oxygen or ozone. acs.orglabmanager.comresearchgate.net The ideal catalyst should exhibit high activity, be easily separable from the reaction mixture, and be recyclable with minimal waste production. researchgate.net Recent innovations include the development of rhodium-ruthenium (RhRu) bimetallic oxide clusters for ester synthesis, which use molecular oxygen as the sole oxidant, producing only water as a byproduct. labmanager.com Other approaches involve using zinc(II) salts, which are effective, widely available, and can be recycled for the solvent-free esterification of fatty acids. acs.org Supported iron oxide nanoparticles have also been used for esterifying various carboxylic acids and can be reused multiple times without losing activity. researchgate.net

The table below summarizes findings on different catalytic systems for toluene oxidation in acetic acid.

| Catalyst System | Oxidant | Key Products | Noteworthy Findings |

|---|---|---|---|

| Co(II) acetate / Mn(II) acetate / Bromide promoter | Air / O₂ | Benzoic acid, Benzaldehyde acs.orgresearchgate.net | Standard industrial catalyst; research focuses on reducing bromide use. |

| Co²⁺ / Organic Bromide Salts | O₂ | Benzoic acid acs.org | Achieves high conversion (81%) and yield (69%). acs.org |

| Co(III) acetate | Co(III) acts as oxidant | Benzyl acetate cdnsciencepub.com | Reaction proceeds via an electron transfer mechanism. cdnsciencepub.com |

| Mn(II) acetate / NaBr | Ozone (O₃) | Benzoic acid researchgate.net | Utilizes a more powerful, yet potentially hazardous, oxidant. |

| RhRu bimetallic oxide clusters | O₂ | Aryl esters labmanager.com | Highly efficient, environmentally friendly system with water as the only byproduct. labmanager.com |

These developments highlight a clear trend towards catalysts that are not only effective but also align with the principles of green chemistry by being reusable and minimizing hazardous byproducts. researchgate.netresearchgate.net

Waste Minimization and Energy Efficiency in Acetic Acid-Toluene Processes

Minimizing waste and improving energy efficiency are cornerstone principles of green chemistry and sustainable industrial operations. nih.gov In processes involving acetic acid and toluene, these goals are often pursued through process optimization techniques like reactive and azeotropic distillation. mdpi.com

Azeotropic Distillation for Waste Reduction: The acetic acid-water system is notoriously difficult to separate due to similarities in component volatility. researchgate.netresearchgate.net Toluene is frequently employed as an entrainer in heterogeneous azeotropic distillation to facilitate the removal of water, which is often a byproduct of esterification reactions. researchgate.netresearchgate.net By forming a low-boiling azeotrope with water (boiling point 84°C), toluene allows for the efficient removal of water from the reaction mixture, driving the chemical equilibrium towards the product side and reducing waste streams. researchgate.net The use of advanced distillation configurations, such as dividing wall columns (DWC), combined with azeotropic distillation can lead to significant energy savings (over 30%) and reductions in total annual costs. mdpi.com

By integrating these advanced separation and reaction technologies, industries can significantly reduce their environmental footprint, decrease the generation of waste, and lower operational costs, aligning with both economic and sustainability goals. researchgate.netnih.govresearchgate.net

Solvent Recycling and Reusability Considerations in Acetic Acid-Toluene Systems

The recycling and reuse of solvents are critical for achieving a circular economy in the chemical industry, reducing both waste and the demand for virgin materials. altiras.comveolianorthamerica.com Toluene, being a valuable solvent, is a prime candidate for recovery and recycling in processes where it is used with acetic acid. maratek.comaltiras.comchegg.com

Recycling Methodologies: The primary method for recovering toluene from reaction mixtures is distillation. maratek.comesrg.de Due to the significant difference in boiling points between toluene (110.6°C) and many non-volatile products or impurities, simple or fractional distillation can be highly effective. maratek.comsciencemadness.org In systems containing acetic acid, water, and toluene, the separation can be more complex due to the formation of azeotropes. researchgate.netresearchgate.netgwsionline.com In such cases, multi-step processes are designed. For instance, a common industrial challenge is the recovery of toluene from wastewater streams that also contain acetic acid. chegg.com A two-step process involving liquid-liquid extraction followed by distillation can be employed to recover the toluene for reuse. chegg.com

Another key technology is azeotropic distillation. When separating formic acid from a mixture containing acetic and propionic acids, toluene is used as an entrainer to form a formic acid/toluene azeotrope. google.com The toluene is then separated from the formic acid in a decanter and recycled back to the distillation column. google.com

Purity and Cross-Contamination: For recycled solvents to be reused, they must meet strict purity specifications. esrg.dediva-portal.org Impurities remaining in the recycled toluene can interfere with subsequent chemical reactions or lead to the formation of unwanted side products. google.com Therefore, purification steps, such as multi-stage rectification or washing with acidic or basic solutions, may be necessary to remove contaminants. esrg.degoogle.com In pharmaceutical manufacturing, preventing cross-contamination is paramount. To address this, recycled toluene from one specific Active Pharmaceutical Ingredient (API) process is often dedicated exclusively to be reused within that same process. diva-portal.org A study at a pharmaceutical site aimed for a toluene recovery rate of at least 90% with a minimum purity of 99.5% by weight, which was achieved using a system of liquid-liquid extraction combined with distillation. diva-portal.org

Implementing robust closed-loop solvent recycling systems not only conserves resources but also significantly reduces volatile organic compound (VOC) emissions, contributing to cleaner air and a more sustainable industrial ecosystem. maratek.comresearchgate.netgoogle.com

Analytical Chemistry Methodologies

Chromatographic Techniques for Trace Analysis (e.g., HPLC, GC-MS) utilizing Acetic Acid-Toluene Systems

Solvent systems combining toluene (B28343) and acetic acid are employed in chromatographic techniques to achieve specific separation goals, particularly in the analysis of complex mixtures and trace-level components. The ratio of toluene to acetic acid can be adjusted to fine-tune the polarity of the mobile phase, which is a fundamental principle in chromatographic separation. columbia.edu

In High-Performance Liquid Chromatography (HPLC), acetic acid is frequently added to the mobile phase to control pH and improve peak shape, especially for acidic or basic compounds. For instance, a mobile phase consisting of methanol, water, and acetic acid has been successfully used for the simultaneous determination of hippuric acid and benzoic acid in urine, which are metabolites of toluene. researchgate.net While this is an analysis of toluene metabolites, the principle extends to using toluene in the mobile phase. Adding an aromatic solvent like toluene to a mobile phase can be a strategy to resolve co-eluting aromatic compounds, potentially through π-π interactions with the analytes or the stationary phase. reddit.comlabproinc.com

Thin-Layer Chromatography (TLC), a planar chromatographic technique, has also utilized this binary solvent system. A notable example is the use of a toluene:acetic acid (170:30 v/v) mixture as the developing solvent (solvent system C) for the analysis of secondary metabolites in lichens, such as atranorin (B1665829) and norstictic acid. researchgate.net This demonstrates the system's efficacy in separating compounds with similar structures.

In Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), toluene is a common high-purity solvent used for sample preparation and as a calibration standard due to its volatility. labproinc.comscharlab.com The analysis of volatile fatty acids like acetic acid by GC can be challenging due to its high polarity and tendency to cause peak tailing and carryover in the injection system. chromforum.org While a direct acetic acid-toluene mixture is less common as a primary solvent for GC sample injection due to the non-volatile nature of acetic acid, the principles of using modifiers are relevant. Often, derivatization is employed to make polar analytes like acetic acid more volatile and suitable for GC analysis. chromforum.org

The following table summarizes typical conditions for chromatographic separations involving either acetic acid or toluene, illustrating their roles in analytical methods.

| Technique | Analyte(s) | Stationary Phase (Column) | Mobile Phase / Solvent System | Detection |

| HPLC researchgate.net | Hippuric acid, Benzoic acid | Reversed-phase | Methanol-water-acetic acid (20:80:0.2) | UV (254 nm) |

| TLC researchgate.net | Lichen metabolites | Silica (B1680970) Gel | Toluene:acetic acid (170:30 v/v) | Sulphuric acid spray, heat |

| HPLC jchr.org | Acetic acid in Lacosamide | Kromasil-C18 (250 x 4.6mm, 5µm) | Orthophosphoric acid buffer and acetonitrile | UV (210 nm) |

| GC-MS rroij.com | Residual Solvents (incl. Toluene) | DB-624 (30 m × 0.53 mm) | Dimethyl sulfoxide (B87167) (dissolution solvent) | FID |

Spectroscopic Characterization in Acetic Acid-Toluene Media

Spectroscopic analysis in a mixed solvent system like acetic acid-toluene requires careful consideration of the solvent's own spectral properties. Both toluene and the carbonyl group in acetic acid have distinct absorbances in the ultraviolet (UV) and infrared (IR) regions, which can interfere with the analysis of the target analyte if not properly accounted for.

Raman spectroscopy has been demonstrated as a viable technique for direct analysis of analytes within complex matrices that may include aromatic and acidic components. In one study, Raman spectroscopy was used to directly measure acetic acid dissolved in transformer oil, a matrix rich in aromatic and aliphatic hydrocarbons. mdpi.com The method involved identifying a characteristic Raman shift spectral line for acetic acid (891 cm⁻¹) that had minimal interference from the oil matrix. A spectral line from the oil itself (932 cm⁻¹) was used as an internal standard for quantitative analysis, a technique that improves accuracy. mdpi.com This approach could be directly applied to characterize and quantify components within an acetic acid-toluene medium by identifying unique, non-overlapping spectral bands for the analyte of interest.

In-situ Fourier-Transform Infrared (FT-IR) spectroscopy is another powerful tool used to monitor chemical processes in real-time. For example, it has been used to study the photocatalytic oxidation of toluene. acs.org In such an experiment, the characteristic IR absorption bands of toluene are monitored to observe its conversion into products like benzaldehyde (B42025). If this reaction were conducted in an acetic acid-containing medium, the spectrum would also feature the prominent carbonyl (C=O) and hydroxyl (O-H) bands of the acid. The analysis would focus on spectral windows where the analyte's absorption does not overlap significantly with the solvent components.

The table below outlines key spectroscopic data for the individual components, which is crucial for method development in a mixed-media environment.

| Compound | Spectroscopic Technique | Characteristic Peak / Region | Vibrational Mode / Transition |

| Acetic Acid mdpi.com | Raman | 891 cm⁻¹ | H–C–H symmetrical swing and O–H swing |

| Acetic Acid masterorganicchemistry.com | Infrared (IR) | ~1700-1725 cm⁻¹ | C=O (carbonyl) stretch |

| Toluene masterorganicchemistry.com | Infrared (IR) | ~1605, 1495 cm⁻¹ | C=C aromatic ring stretch |

| Toluene | Ultraviolet (UV) | ~254 nm | π → π* transition (aromatic) |

Method Development for Process Monitoring and Control

Developing analytical methods for process monitoring and control requires robustness, precision, and accuracy to ensure that industrial processes remain within specified parameters. The use of acetic acid and toluene in various industrial syntheses necessitates methods to monitor their consumption or presence as residual solvents.

Method development, for instance using HPLC or GC, is a systematic process. For monitoring residual acetic acid in a pharmaceutical product, a reversed-phase HPLC method was developed and validated. jchr.org The process involved optimizing the mobile phase (e.g., orthophosphoric acid buffer and acetonitrile), flow rate (1.0 mL/min), and detector wavelength (210 nm). jchr.org A similar approach would be taken to monitor toluene. rroij.com

Validation is a critical step to ensure the method is suitable for its intended purpose. Key validation parameters, as defined by guidelines from the International Conference on Harmonization (ICH), are assessed to demonstrate the method's reliability. jchr.orgrroij.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A high correlation coefficient (R²) is desired.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The following table presents representative validation data from a developed HPLC method for monitoring acetic acid, showcasing the performance metrics required for process control applications. jchr.org

| Validation Parameter | Result | Description |

| Linearity Range | 0.025–7.5 mg/mL | The concentration range over which the method is precise and accurate. |

| Correlation Coefficient (R²) | > 0.999 | Indicates a strong linear relationship between concentration and detector response. |

| Accuracy (Recovery) | 98.0% - 102.0% | The percentage of the true amount of analyte that is detected by the method. |

| Precision (%RSD) | < 2.0% | The low relative standard deviation indicates high repeatability of the measurement. |

| Limit of Detection (LOD) | 8.2 ppm | The lowest concentration at which the presence of acetic acid can be detected. |

| Limit of Quantitation (LOQ) | 24.9 ppm | The lowest concentration that can be reliably quantified. |

These validated methods are then integrated into daily monitoring routines, providing crucial data for managing and controlling wastewater treatment or chemical manufacturing processes. nih.gov

Environmental Chemical Transformations

Biogenic Production of Toluene (B28343) in Environmental Matrices and its Chemical Implications

Toluene, a compound often associated with petroleum products and industrial solvents, can also be formed naturally through biological processes in specific environments. chemistry-matters.comoup.com This "biogenic" toluene has been detected in various environmental matrices, including air, water, and soil, particularly in peat samples. chemistry-matters.com Its high volatility and water solubility allow it to be readily found across these different environmental compartments. chemistry-matters.com The ecosystems most conducive to the formation of biogenic toluene are typically anaerobic, acidic, highly organic, and have a low mineral content, such as bogs and fens. chemistry-matters.comoup.com

The chemical implications of biogenic toluene are significant, particularly in the context of environmental forensics and site remediation. oup.com Distinguishing naturally occurring toluene from that introduced by petroleum releases is crucial for accurate environmental assessment. chemistry-matters.comoup.com A key forensic differentiator lies in the associated chemical profile. chemistry-matters.com Toluene from a petrogenic (petroleum) source is typically accompanied by a complex mixture of other alkylated benzenes, such as ethylbenzene (B125841) and xylenes. chemistry-matters.com In contrast, biogenic toluene is often found with only a few other specific compounds, primarily para-cymene and benzaldehyde (B42025). chemistry-matters.com The presence of para-cymene is particularly indicative, as it is formed through the same biological decomposition pathway from terpenes, such as alpha-pinene (B124742) found in pine resins. chemistry-matters.comchemistry-matters.com Benzaldehyde may also be present as a subsequent decomposition product of toluene. chemistry-matters.comchemistry-matters.com

Research has also identified biogenic sources of toluene in marine environments, including the remote Southern Ocean and the Arctic. nih.gov Measurements in these pristine regions suggest a marine biogenic source, which contributes to the formation of secondary organic aerosols. nih.gov In these oceanic systems, benzene (B151609) concentrations have shown a strong correlation with dimethyl sulfide (B99878) (DMS), while toluene showed a weak correlation with isoprene, further supporting a biological origin for both compounds. nih.gov The formation of toluene through microbiological processes can complicate environmental investigations related to petroleum spills, potentially leading to the incorrect assignment of a natural source as being related to the contamination. oup.com Therefore, analytical methods that examine diagnostic ratios, such as the ratio of toluene to the sum of BTEX (benzene, toluene, ethylbenzene, and xylenes), are employed to distinguish between the sources. chemistry-matters.com A high ratio is indicative of a biogenic origin, while a low ratio suggests a petrogenic source. chemistry-matters.com

Table 1: Key Differentiators Between Biogenic and Petrogenic Toluene

| Characteristic | Biogenic Toluene | Petrogenic Toluene |

|---|---|---|

| Associated Chemicals | Primarily found with para-cymene and benzaldehyde. chemistry-matters.comchemistry-matters.com | Found with a complex mixture of alkylated benzenes (e.g., ethylbenzene, xylenes). chemistry-matters.com |

| Source Precursors | Terpenes (e.g., alpha-pinene) from biological decomposition. chemistry-matters.comchemistry-matters.com | Crude oil and refined petroleum products. chemistry-matters.com |

| Typical Environment | Anaerobic, acidic, high-organic content ecosystems like bogs and fens. chemistry-matters.comoup.com | Sites contaminated with gasoline, oil, or industrial solvents. oup.com |

| Toluene/BTEX Ratio | High. chemistry-matters.com | Low. chemistry-matters.com |

Aqueous-Phase Oxidation of Toluene and Acetic Acid Formation

The oxidation of toluene in the aqueous phase is a critical environmental transformation process, often initiated by highly reactive species like hydroxyl radicals (HO•). acs.orgacs.org This process is a key pathway for the degradation of aromatic compounds in water. acs.org While the oxidation of toluene can lead to a variety of products, including benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid, recent research highlights the significant formation of smaller organic acids through ring-cleavage mechanisms. acs.orgijesi.org

Specifically, the aqueous-phase oxidation of toluene by hydroxyl radicals leads to the enhanced production of formic acid and acetic acid as primary products. acs.orgnih.gov This contrasts with gas-phase oxidation, where the yield of these acids is lower. nih.gov The reaction begins with the addition of a hydroxyl radical to the toluene molecule, which can then react with oxygen. acs.org This leads to the formation of a hydroxycyclohexadienylperoxy radical, which can undergo further reactions. acs.org One major pathway involves the formation of a bicyclic peroxy intermediate that subsequently undergoes ring cleavage, breaking open the aromatic ring structure. acs.orgacs.org

Table 2: Products Identified in the Aqueous-Phase Oxidation of Toluene

| Product Category | Specific Compounds Identified | Source Citation |

|---|---|---|

| Organic Acids | Acetic acid, Formic acid, Benzoic acid | acs.orgacs.orgijesi.orgnih.gov |

| Aldehydes | Acetaldehyde, Benzaldehyde, Glyoxal (B1671930), Methylglyoxal (B44143) | acs.orgacs.orgijesi.org |

| Alcohols | Benzyl alcohol | ijesi.orgnih.gov |

| Phenolic Compounds | Cresols | nih.gov |

Impact of Water on Ring-Cleavage Pathways of Toluene

In the aqueous phase, water facilitates the formation of a C7 bicyclic peroxy radical (BPR) whose structure differs from the BPR formed during gas-phase oxidation. acs.orgnih.gov This structural difference leads to different subsequent ring-cleavage pathways through hydrogen-shift reactions. nih.gov A key consequence of this altered pathway is a notable shift in the types of products formed. Specifically, the aqueous-phase oxidation of toluene shows a decreased production of glyoxal and methylglyoxal and a corresponding enhanced production of formic acid and acetic acid as primary products. acs.orgnih.gov

Furthermore, water plays a direct role in the formation of these organic acids by aiding the hydration of acyl radicals, which are formed from the BPR. acs.orgnih.gov This hydration step is crucial for producing organic acids like acetic acid. nih.gov The influence of water on these reaction mechanisms suggests that the aqueous-phase oxidation of hydrophobic organic compounds like toluene may be more significant in environmental chemistry than previously understood. acs.org A box model incorporating these water-influenced ring-cleavage mechanisms has been shown to better simulate the distribution of products observed in the aqueous phase compared to models using classical gas-phase mechanisms. acs.org

Table 3: Comparison of Toluene Oxidation Products in Aqueous vs. Gas Phase

| Product | Aqueous-Phase Yield | Gas-Phase Yield | Impact of Water |

|---|---|---|---|

| Acetic Acid | Enhanced | Lower | Production is enhanced by water's role in hydrating acyl radicals. acs.orgnih.gov |

| Formic Acid | Enhanced | Lower | Production is enhanced in the aqueous phase. acs.orgnih.gov |

| Glyoxal | Decreased | Higher | Different ring-cleavage pathways in water lead to lower yields. acs.orgnih.gov |

| Methylglyoxal | Decreased | Higher | Different ring-cleavage pathways in water lead to lower yields. acs.orgnih.gov |

Industrial Process Engineering and Applied Research

Optimization of Acetic Acid and Toluene (B28343) Recovery Processes

The efficient recovery and separation of acetic acid and toluene are critical in various industrial operations due to their frequent co-occurrence in reaction mixtures and waste streams. Their separation presents challenges, especially when dealing with azeotropic mixtures.

Separation Challenges: Acetic acid (boiling point: 118 °C) and toluene (boiling point: 111 °C) can form an azeotropic mixture with an azeotropic point around 104 °C. google.com This close boiling point and azeotropic behavior make simple distillation inefficient for achieving high purity, often requiring a large number of theoretical plates and high reflux ratios. google.comtandfonline.com Similarly, the separation of acetic acid from aqueous solutions is challenging due to the need for numerous stages and high reflux ratios in conventional distillation. tandfonline.com

Solvent Extraction: Solvent extraction is a preferred method for recovering acetic acid from aqueous solutions due to its lower energy consumption and faster mass transfer rates compared to distillation. tandfonline.com Toluene has been identified as an effective solvent for the extraction of acetic acid from aqueous solutions. Studies have shown that acetic acid interacts more favorably with solvents possessing higher dipole moments, with toluene demonstrating a higher distribution coefficient compared to other solvents like petroleum ether and n-hexane. core.ac.uk

Table 1: Distribution Coefficients (K_D) for Acetic Acid Extraction from Aqueous Solutions with Different Solvents

| Solvent | Initial Acetic Acid Concentration (gmol/L) | Distribution Coefficient (K_D) |

| Toluene | 0.4 | 1.29 core.ac.uk |

| Petroleum Ether | 0.4 | 0.79 core.ac.uk |

| n-Hexane | 0.4 | 0.6 core.ac.uk |

| Toluene (with 40% tri-iso-octylamine) | 0.4 | 3.65 core.ac.uk |

| Petroleum Ether (with 40% tri-iso-octylamine) | 0.4 | 2.70 core.ac.uk |

| n-Hexane (with 40% tri-iso-octylamine) | 0.4 | 2.63 core.ac.uk |

Research indicates that the distribution coefficient for acetic acid extraction increases linearly with the initial acetic acid concentration, with toluene exhibiting the maximum rate of increase among the tested solvents. core.ac.uk The addition of extractants, such as tri-iso-octylamine, to toluene significantly enhances the distribution coefficient, improving the recovery efficiency of acetic acid. core.ac.uk

Azeotropic Distillation: For mixed solutions containing acetic acid and toluene, azeotropic distillation using water as an entrainer is a common separation technique. google.comresearchgate.netgoogle.com Water and toluene form a two-liquid-phase azeotropic mixture with an azeotropic point of approximately 84 °C (at a weight ratio of 20:80). google.com By introducing water, a mixture of water and toluene can be recovered from the top of the distillation column, while acetic acid is obtained from the bottom. google.com This method is particularly useful in processes where acetic acid needs to be purified from wastewater containing it, with the entrainer toluene and water forming an azeotrope at the top of a concentration tower, allowing high-concentration acetic acid to be obtained at the bottom. google.com

Process Intensification Strategies (e.g., Reactive Distillation, Reactive Extraction) for Acetic Acid-Toluene Systems

Process intensification aims to achieve significant improvements in manufacturing and processing, often by combining multiple unit operations into a single apparatus. Reactive distillation and reactive extraction are two such strategies particularly relevant to acetic acid-toluene systems.

Reactive Distillation: Reactive distillation (RD) integrates chemical reaction and distillation into a single unit, overcoming equilibrium limitations and achieving higher conversions, especially for equilibrium-limited reactions. thapar.eduresearchgate.net In systems involving acetic acid, RD is frequently employed for esterification reactions where water is a byproduct. Toluene often serves as an entrainer in these systems to facilitate the continuous removal of water from the reaction zone, thereby shifting the chemical equilibrium towards product formation and increasing conversion. thapar.eduacs.orgacs.org

For instance, in the production of 2-ethylhexyl acetate (B1210297) via esterification of 2-ethylhexanol with acetic acid, toluene as an entrainer helps remove water efficiently, maintaining the reactive zone temperature below the catalyst's thermal stability limit. acs.org Similarly, in glycerol (B35011) esterification with acetic acid, a continuous system based on azeotropic reactive distillation using toluene as an entrainer has been developed. This approach enables continuous removal of water formed during the reaction, significantly enhancing triacetin (B1683017) selectivity. acs.org

Table 2: Impact of Water Removal with Toluene in Glycerol Esterification via Reactive Distillation

| System Configuration | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Glycerol Conversion (%) |

| Continuous system (without water separation) | 43 acs.org | 44 acs.org | 13 acs.org | 100 acs.org |

| Continuous system coupled with water separation (toluene) | 0 acs.org | 15 acs.org | 80 acs.org | 100 acs.org |

Note: Data for 3g Amberlyst 36, 100 °C, 1 bar, Acetic Acid:Glycerol mole ratio 7, feed flow rate 0.5 mL/min. acs.org